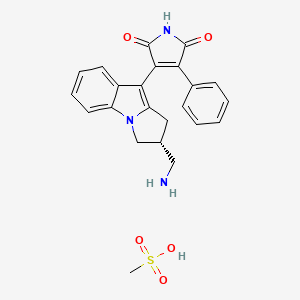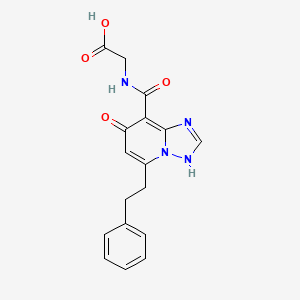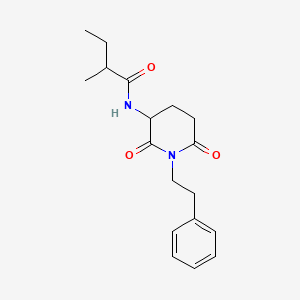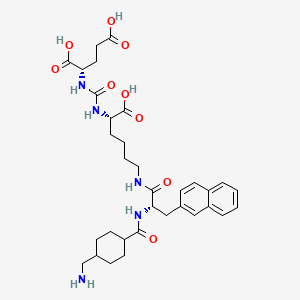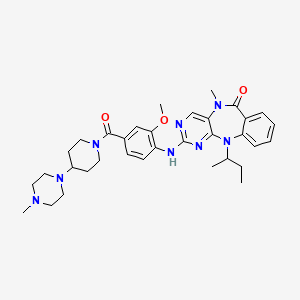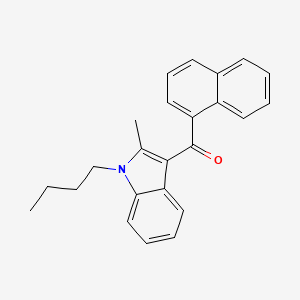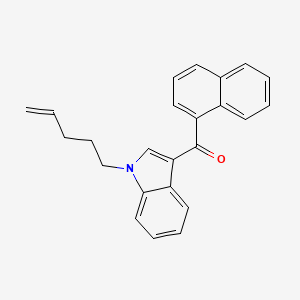![molecular formula C35H36Cl2N8O5 B608329 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 112560-33-5](/img/structure/B608329.png)
4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Descripción general
Descripción
Keto-itraconazole is a metabolite of Itraconazole.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A compound structurally related to the one , featuring a 1,2,4-triazole ring, was synthesized and its structure determined through various spectroscopic methods (M. Wujec & R. Typek, 2023).
Antimicrobial Properties
- A study on 1,2,4-Triazole derivatives, which are structurally similar to the compound , revealed significant antimicrobial activities (H. Bektaş et al., 2007).
- Another research on related compounds showed high topical in vivo activity against vaginal candidosis and dermatophytosis in animal models (J. Heeres et al., 1983).
Characterization of Degradation Products
- The degradation of Itraconazole, which shares a similar triazole moiety with the compound , led to the identification of novel degradation products. Their structures were elucidated using advanced spectroscopic techniques (Santhosh Guduru et al., 2019).
Structural Modifications and Biological Activities
- Research on the synthesis and antimicrobial activities of biheterocyclic compounds containing 1,2,4-triazol-3-one, a core structure in the compound , indicated that certain modifications can enhance antimicrobial activities (A. Demirbaş et al., 2010).
Stability and Solubility Studies
- A study focusing on solid-liquid equilibrium measurements for compounds with a 1,2,4-triazole structure, related to the compound , provided insights into their solubility and stability under different conditions (Kuveneshan Moodley et al., 2019).
Extraction and Characterization Techniques
- Extraction of acids using compounds similar to the one was explored, demonstrating the potential application of these compounds in chemical separation processes (L. G. Golubyatnikova et al., 2012).
Mecanismo De Acción
Keto Itraconazole, also known as “keto-ITZ” or “4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one”, is a metabolite of the antifungal drug Itraconazole . This article will delve into the mechanism of action of Keto Itraconazole, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Keto Itraconazole, like its parent compound Itraconazole, primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol . Ergosterol is a vital component of fungal cell membranes .
Mode of Action
Keto Itraconazole interacts with 14-α-sterol demethylase, inhibiting the synthesis of ergosterol . This results in increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane . The inhibition of ergosterol synthesis disrupts the cell membrane structure, thereby preventing the growth of the fungus .
Biochemical Pathways
The inhibition of ergosterol synthesis by Keto Itraconazole disrupts the normal functioning of the fungal cell membrane . This disruption affects various biochemical pathways within the fungal cell, leading to its eventual death .
Pharmacokinetics
Keto Itraconazole, as a metabolite of Itraconazole, is expected to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Itraconazole is highly permeable and undergoes more than 90% metabolism . The pharmacokinetics of Keto Itraconazole remain largely unknown due to the lack of an accurate and reliable determination method .
Result of Action
The primary result of Keto Itraconazole’s action is the inhibition of fungal growth . By disrupting the synthesis of ergosterol, a key component of the fungal cell membrane, Keto Itraconazole increases cellular permeability, leading to cell death .
Análisis Bioquímico
Biochemical Properties
Keto Itraconazole interacts with the enzyme cytochrome P450 3A4, which is responsible for its metabolism . The nature of these interactions involves the conversion of Itraconazole to Keto Itraconazole, among other metabolites .
Cellular Effects
It is known that Itraconazole and its metabolites have an impact on fungal cell function, inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane .
Molecular Mechanism
The molecular mechanism of Keto Itraconazole involves its interaction with cytochrome P450 3A4, leading to its formation from Itraconazole . This interaction is part of the metabolic process of Itraconazole, which also leads to the formation of other metabolites .
Metabolic Pathways
Keto Itraconazole is involved in the metabolic pathway of Itraconazole, which is mediated by the enzyme cytochrome P450 3A4 . This enzyme is responsible for the conversion of Itraconazole to Keto Itraconazole and other metabolites .
Propiedades
Número CAS |
112560-33-5 |
|---|---|
Fórmula molecular |
C35H36Cl2N8O5 |
Peso molecular |
719.6 g/mol |
Nombre IUPAC |
4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-oxobutan-2-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H36Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-24,31H,13-16,18-20H2,1-2H3/t24?,31-,35-/m1/s1 |
Clave InChI |
GZEZATDDANETAV-CEAPFGRNSA-N |
SMILES isomérico |
CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
SMILES |
CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
SMILES canónico |
CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Keto-itraconazole; Keto itraconazole; Ketoitraconazole; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




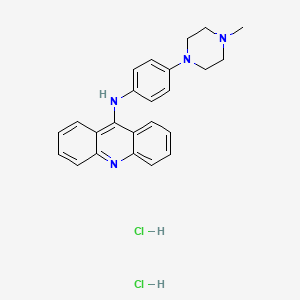
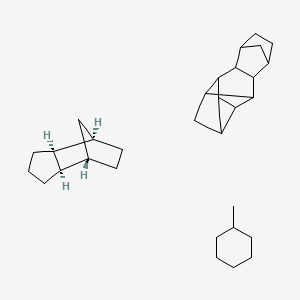

![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)
![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608254.png)
